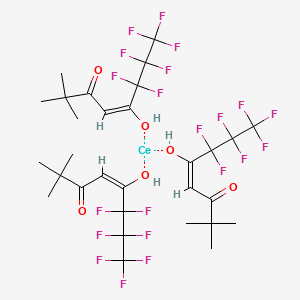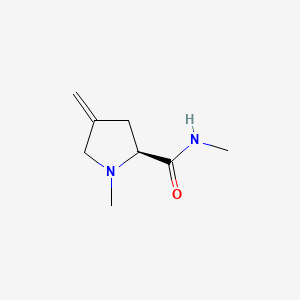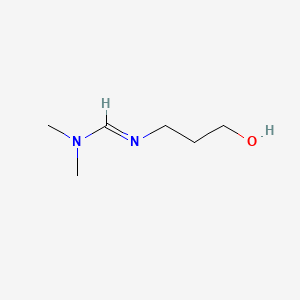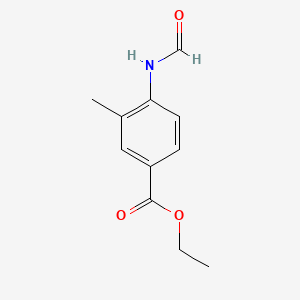
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III) is a coordination compound that features cerium(III) ion complexed with three molecules of 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate. This compound is part of a broader class of rare earth metal complexes that are known for their unique chemical properties and applications in various fields such as catalysis, materials science, and biochemistry.
Mécanisme D'action
Target of Action
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III) is a rare earth metal complex . It primarily targets lanthanide metals and is involved in their separation . The role of lanthanide metals is crucial in various biochemical and industrial processes.
Mode of Action
The compound interacts with its targets through chelation, a process where a central metal ion is bonded to a large molecule, called a ligand . In this case, the cerium(III) ion is the central metal ion, and the tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) acts as the ligand . This interaction results in the formation of a stable complex that can be used in various applications.
Biochemical Pathways
The compound affects several biochemical pathways. It is involved in the synthesis of rare earth metal complexes . It also plays a role in the conformational mobility of substituted 2-methoxychalcones under the action of lanthanide shift reagents . Additionally, it is used in NMR titration on cation-π complexes of bowl-shaped polycyclic aromatic hydrocarbons .
Pharmacokinetics
Like other rare earth metal complexes, it is expected to have low bioavailability due to its large size and complex structure .
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in its applications. It is used in catalysis and synthesis, optics & glasses, healthcare & biochemical . Its ability to form stable complexes with lanthanide metals makes it valuable in these fields.
Action Environment
The action, efficacy, and stability of Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III) can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored under inert gas . Furthermore, its solubility can be affected by the presence of certain organic solvents .
Analyse Biochimique
Biochemical Properties
The compound is known to be involved in the synthesis of rare earth metal complexes for separation of lanthanide metals
Cellular Effects
It is known that the compound can influence cell function , but the specific impact on cell signaling pathways, gene expression, and cellular metabolism is not yet clear.
Molecular Mechanism
It is known to exert its effects at the molecular level , including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III) typically involves the reaction of cerium(III) chloride with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III) can undergo various chemical reactions, including:
Substitution Reactions: The ligand exchange reactions where the 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate ligands can be replaced by other ligands.
Oxidation-Reduction Reactions: Cerium(III) can be oxidized to cerium(IV) under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other β-diketones or phosphine oxides. These reactions are typically carried out in organic solvents at elevated temperatures.
Oxidation-Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize cerium(III) to cerium(IV).
Major Products Formed
Substitution Reactions: The major products are new cerium complexes with different ligands.
Oxidation-Reduction Reactions: The major product is cerium(IV) complexes.
Applications De Recherche Scientifique
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Materials Science: This compound is used in the synthesis of advanced materials, such as luminescent materials and magnetic materials.
Biochemistry: It is used as a probe in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)ytterbium(III)
- Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)praseodymium(III)
- Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)europium(III)
Uniqueness
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III) is unique due to the specific properties of cerium, such as its ability to exist in multiple oxidation states (III and IV). This allows the compound to participate in a wider range of chemical reactions compared to similar compounds with other rare earth metals .
Propriétés
IUPAC Name |
cerium;(E)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H11F7O2.Ce/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,19H,1-3H3;/b3*6-4+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZPJODLZIVPTN-VSBSIAEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.[Ce] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)/C=C(/O)\C(F)(F)C(F)(F)C(F)(F)F)(C)C.CC(C(=O)/C=C(/O)\C(F)(F)C(F)(F)C(F)(F)F)(C)C.CC(C(=O)/C=C(/O)\C(F)(F)C(F)(F)C(F)(F)F)(C)C.[Ce] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33CeF21O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1028.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, [1-(hydroxymethyl)-2-butynyl]-, 1,1-dimethylethyl ester, (R)-](/img/new.no-structure.jpg)

![2H-Pyrido[3,4-b][1,3]thiazolo[4,5-e]indole](/img/structure/B574583.png)
![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B574585.png)



![6-Hydroxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[4,3-c]carbazol-3-ium-3-olate](/img/structure/B574594.png)
![Ethyl 4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate](/img/structure/B574596.png)

